2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,4-dichloropyrimidine with propargylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes are crucial to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, forming new ring structures.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Cycloaddition Reactions: Reagents such as azides or nitriles can be used, typically under thermal or catalytic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while cycloaddition reactions can produce fused ring systems.
Scientific Research Applications
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
- 2,4-Dichloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties.
Properties
CAS No. |
2694721-98-5 |
---|---|
Molecular Formula |
C9H5Cl2N3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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